alpha-Damascone

説明

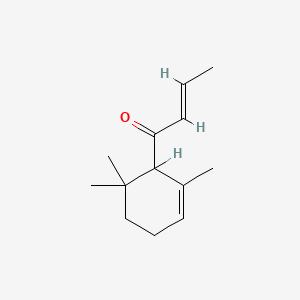

Structure

3D Structure

特性

IUPAC Name |

(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5,7-8,12H,6,9H2,1-4H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRIGTVCBMUKRSL-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)C1C(=CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)C1C(=CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051912 | |

| Record name | (2E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-buten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to pale yellow liquid with a fruity floral odour, Colourless to pale yellow liquid; Warm balsamic aroma | |

| Record name | 2-Buten-1-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Damascone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/339/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | trans-alpha-Damascone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2162/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

1 ml in 10 ml 95% alcohol (in ethanol), Practically insoluble to insoluble, Soluble (in ethanol) | |

| Record name | alpha-Damascone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/339/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | trans-alpha-Damascone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2162/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.928-0.938, 0.937-0.943 | |

| Record name | alpha-Damascone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/339/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | trans-alpha-Damascone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2162/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

24720-09-0, 43052-87-5, 23726-94-5 | |

| Record name | (±)-α-Damascone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24720-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Damascone, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024720090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-butenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043052875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Buten-1-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-buten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Z)-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Buten-1-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-DAMASCONE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MDD00FOW8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Rose-Like Aroma: A Technical Guide to the Biosynthesis of α-Damascone from Carotenoid Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Damascone, a C13-norisoprenoid, is a highly valued aroma compound, prized for its complex fruity and floral scent, with characteristic notes of rose, apple, and plum.[1] Its potent olfactory properties make it a significant component in the fragrance and flavor industries. The biosynthesis of α-damascone is a fascinating example of how plants repurpose complex molecules, in this case, carotenoids, to produce potent signaling and aroma compounds. This technical guide provides an in-depth exploration of the core biosynthetic pathway of α-damascone from carotenoid degradation, detailing the enzymatic processes, experimental methodologies for its study, and quantitative data where available.

The Core Biosynthetic Pathway: From Pigment to Perfume

The journey from a colorful carotenoid to the volatile α-damascone is initiated by the enzymatic cleavage of a C40 carotenoid precursor. This process is primarily mediated by a class of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).[2]

Carotenoid Precursors

While the biosynthesis of the related β-damascenone is well-established to originate from the cleavage of neoxanthin[3], the precise carotenoid precursor for α-damascone is less definitively elucidated in current literature. However, based on the structural features of α-damascone, which contains an α-ionone ring, the likely precursors are carotenoids possessing at least one α-ionone ring structure. These include α-carotene and lutein (B1675518).[2][4] The biosynthesis of these precursors occurs in the plastids via the methylerythritol 4-phosphate (MEP) pathway, which generates the fundamental C5 isoprenoid units that are sequentially assembled into the C40 carotenoid backbone.[5][6]

Enzymatic Cleavage: The Role of Carotenoid Cleavage Dioxygenases (CCDs)

The key enzymatic step in the formation of C13-norisoprenoids is the oxidative cleavage of the carotenoid polyene chain. Two main subfamilies of CCDs are implicated in this process: CCD1 and CCD4.[4][7]

-

Carotenoid Cleavage Dioxygenase 1 (CCD1): These enzymes are located in the cytoplasm and are known for their promiscuity, cleaving a variety of carotenoid and apocarotenoid substrates at the 9,10 and 9',10' positions.[2][8] It is hypothesized that CCD1 is responsible for the cleavage of a C27 apocarotenoid intermediate, which is exported from the plastid, to yield a C13 ketone precursor of α-damascone.[8]

-

Carotenoid Cleavage Dioxygenase 4 (CCD4): These plastid-localized enzymes are also known to cleave carotenoids at the 9,10 (9',10') positions.[4] Studies have suggested that CCD4 enzymes can act on α-carotene to produce α-ionone, a structurally related C13-norisoprenoid.[4] It is plausible that a similar cleavage of an α-ionone ring-containing carotenoid by CCD4 could generate the precursor for α-damascone.

The enzymatic cleavage of a carotenoid like lutein at the 9',10' position would yield 3'-OH-α-ionone, which could then undergo further enzymatic modifications to form α-damascone.[9]

Downstream Modifications

Following the initial cleavage event, the resulting C13 apocarotenoid undergoes a series of enzymatic and/or non-enzymatic modifications, including reductions, oxidations, and rearrangements, to yield the final α-damascone molecule. The precise sequence and enzymes involved in these final steps are still an active area of research.

Quantitative Data

Quantitative data on the direct conversion of specific carotenoids to α-damascone is limited in the scientific literature. However, the concentration of α-damascone has been quantified in various natural sources, providing an indication of the biosynthetic output.

| Natural Source | Concentration of α-Damascone | Analytical Method |

| Rose (Rosa damascena) essential oil | Variable, typically in trace amounts | GC-MS |

| Brewed Black Tea | Present, concentration not specified | GC-MS |

| Various Fruits and Flowers | Detected as a volatile component | HS-SPME-GC-MS |

Experimental Protocols

The study of α-damascone biosynthesis involves a combination of techniques for carotenoid extraction, enzymatic assays, and product analysis.

Carotenoid Extraction from Plant Material

This protocol describes a general method for extracting carotenoids from plant tissues.

Materials:

-

Fresh or freeze-dried plant material (e.g., leaves, petals)

-

Liquid nitrogen

-

Mortar and pestle

-

Acetone (B3395972) (ice-cold)

-

Ethanol (B145695) (ice-cold)

-

Ethyl acetate (B1210297)

-

Methanol

-

Sodium carbonate (Na2CO3)

-

Saponification solution (10% methanolic KOH)

-

Petroleum ether:diethyl ether (1:1, v/v)

-

Distilled water

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Homogenize 1 g of plant material to a fine powder in a mortar and pestle using liquid nitrogen.

-

Add 10 mL of ice-cold acetone and vortex for 30 minutes.[10]

-

Add 5 mL of ice-cold ethanol and vortex for another 30 minutes.[10]

-

Filter the mixture. Repeat the extraction until the plant material is colorless.[10]

-

For acidic tissues like citrus, neutralize with Na2CO3 during extraction with ethyl acetate and methanol.[11]

-

Pool the extracts and evaporate the solvent using a rotary evaporator at a temperature below 40°C.

-

For saponification (to remove chlorophylls (B1240455) and lipids), dissolve the dried extract in petroleum ether:diethyl ether (1:1, v/v) and add an equal volume of 10% methanolic KOH.[11] Leave overnight in the dark at room temperature.

-

Wash the extract with distilled water in a separatory funnel to remove the alkali.[11]

-

Dry the organic phase over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness and store the carotenoid extract at -20°C under a nitrogen atmosphere until analysis.

In Vitro Carotenoid Cleavage Dioxygenase (CCD) Assay

This protocol outlines a method to assess the activity of CCD enzymes on carotenoid substrates.

Materials:

-

Purified CCD1 or CCD4 enzyme

-

Carotenoid substrate (e.g., lutein, α-carotene) dissolved in a suitable solvent (e.g., acetone)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM FeSO4 and 4 mM sodium ascorbate)

-

Catalase

-

Detergent (e.g., Triton X-100)

-

Reaction tubes

-

Incubator

-

Ethyl acetate for extraction

-

Nitrogen gas for drying

Procedure:

-

Prepare the carotenoid substrate solution. Due to their hydrophobicity, carotenoids need to be solubilized, often with the aid of a detergent.

-

In a reaction tube, combine the assay buffer, catalase, and the purified CCD enzyme.

-

Initiate the reaction by adding the carotenoid substrate.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours) in the dark.

-

Stop the reaction by adding an equal volume of ethyl acetate to extract the products.

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the upper organic phase containing the apocarotenoid products.

-

Dry the extract under a gentle stream of nitrogen.

-

Re-dissolve the residue in a suitable solvent for analysis.

Analysis of α-Damascone and Carotenoids

A. Carotenoid Analysis by HPLC-DAD

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).

-

C30 reverse-phase column.

Procedure:

-

Re-dissolve the carotenoid extract in the HPLC mobile phase.

-

Inject the sample into the HPLC system.

-

Separate the carotenoids using a gradient mobile phase, typically consisting of methanol, methyl tert-butyl ether (MTBE), and water.[11][12]

-

Detect the carotenoids at their maximum absorbance wavelength (around 450 nm).[11]

-

Identify and quantify the carotenoids by comparing their retention times and UV-Vis spectra with authentic standards.

B. α-Damascone Analysis by Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

SPME fiber (e.g., DVB/CAR/PDMS).

-

Heated injection port.

-

Capillary GC column (e.g., DB-5ms).

Procedure:

-

Place the sample (e.g., the extracted products from the CCD assay, or plant material) in a headspace vial.

-

Expose the SPME fiber to the headspace of the vial for a defined period and at a specific temperature (e.g., 45 minutes at 50°C) to adsorb the volatile compounds.[13]

-

Retract the fiber and insert it into the hot injector of the GC-MS to desorb the analytes.

-

Separate the volatile compounds on the GC column using a temperature gradient program.

-

Identify α-damascone based on its mass spectrum and retention time compared to an authentic standard.[1]

Visualizations

Biosynthetic Pathway of Carotenoid Precursors

Caption: Overview of the carotenoid biosynthetic pathway leading to potential α-damascone precursors.

Proposed Biosynthesis of α-Damascone

Caption: Proposed two-step cleavage model for α-damascone biosynthesis.

Experimental Workflow for α-Damascone Analysis

Caption: A typical experimental workflow for studying α-damascone biosynthesis.

Signaling and Regulation

The biosynthesis of carotenoids and their subsequent degradation to apocarotenoids are tightly regulated processes, often influenced by developmental cues and environmental stimuli. Abiotic stresses such as high light, drought, and salinity can lead to an accumulation of certain carotenoids and induce the expression of CCD genes, thereby enhancing the production of apocarotenoids like damascones.[14] Phytohormones such as jasmonic acid are also known to be involved in the signaling pathways that regulate the expression of genes in the carotenoid biosynthetic and catabolic pathways in response to stress.[15][16][17] Further research is needed to elucidate the specific signaling cascades that regulate α-damascone biosynthesis.

References

- 1. alpha-Damascone | 43052-87-5 | Benchchem [benchchem.com]

- 2. Frontiers | Identification of the carotenoid cleavage dioxygenase genes and functional analysis reveal DoCCD1 is potentially involved in beta-ionone formation in Dendrobium officinale [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Metabolism of Carotenoids and β-Ionone Are Mediated by Carotenogenic Genes and PpCCD4 Under Ultraviolet B Irradiation and During Fruit Ripening [frontiersin.org]

- 5. THE CAROTENOID BIOSYNTHETIC PATHWAY: THINKING IN ALL DIMENSIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aocs.org [aocs.org]

- 7. mdpi.com [mdpi.com]

- 8. Role of carotenoid cleavage dioxygenase 1 (CCD1) in apocarotenoid biogenesis revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzymatic Formation of Apo-Carotenoids from the Xanthophyll Carotenoids Lutein, Zeaxanthin and β-Cryptoxanthin by Ferret Carotene-9’,10’-Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Reversed Phase HPLC-DAD Profiling of Carotenoids, Chlorophylls and Phenolic Compounds in Adiantum capillus-veneris Leaves [frontiersin.org]

- 11. scielo.br [scielo.br]

- 12. Extraction and Analysis by HPLC-DAD of Carotenoids in Human Faeces from Spanish Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Headspace Solid-Phase Microextraction Followed by Gas Chromatography-Mass Spectrometry as a Powerful Analytical Tool for the Discrimination of Truffle Species According to Their Volatiles [frontiersin.org]

- 14. Influence of abiotic stress signals on secondary metabolites in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Role of Jasmonates, Calcium, and Glutathione in Plants to Combat Abiotic Stresses Through Precise Signaling Cascade [frontiersin.org]

- 17. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Rose's Allure: A Technical Guide to the Natural Precursors of α-Damascone in Rosa damascena

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural precursors of α-damascone, a key C13-norisoprenoid contributor to the characteristic and highly valued aroma of Damask rose (Rosa damascena Mill.). While present in minute quantities, the potent olfactory properties of α-damascone make its biosynthetic origins a significant area of interest for the flavor, fragrance, and pharmaceutical industries. This document synthesizes current scientific understanding of the biosynthetic pathway, presents available quantitative data, and offers detailed experimental protocols for the investigation of these compounds.

The Biosynthetic Pathway: From Carotenoids to Aroma

The formation of α-damascone is a multi-step process originating from the degradation of carotenoids, specifically α-carotene. The key enzymatic player in this pathway is the Carotenoid Cleavage Dioxygenase 1 (CCD1).[1][2][3][4]

Primary Precursor: α-Carotene

The journey to α-damascone begins with the C40 carotenoid, α-carotene, which is synthesized in the plastids of rose petals via the methylerythritol 4-phosphate (MEP) pathway. The cyclization of lycopene (B16060) by lycopene β-cyclase and lycopene ε-cyclase leads to the formation of α-carotene, which possesses one β-ionone ring and one α-ionone ring.[5][6][7]

Enzymatic Cleavage by Carotenoid Cleavage Dioxygenase 1 (RdCCD1)

The pivotal step in the formation of C13-norisoprenoids is the oxidative cleavage of carotenoids by CCD enzymes. In Rosa damascena, the RdCCD1 enzyme has been identified and shown to possess broad substrate specificity.[2][4][8] RdCCD1 cleaves α-carotene at the 9,10 and 9',10' positions, yielding two C13 fragments: α-ionone and β-ionone, along with a C14 dialdehyde.[1][2] The formation of α-ionone is the critical branch point leading to α-damascone.

Hypothetical Intermediates and Formation of α-Damascone

The conversion of α-ionone to α-damascone within the rose plant is not yet fully elucidated but is hypothesized to involve a series of enzymatic transformations, likely including hydroxylation and rearrangements. This proposed pathway is inferred from known biochemical reactions and chemical synthesis routes. The final steps likely involve the formation of an unstable intermediate that rearranges to the more stable α,β-unsaturated ketone structure of α-damascone.

Non-Volatile Glycosidic Precursors

It is widely accepted that many volatile compounds in plants, including norisoprenoids, are stored in a non-volatile, stable form as glycosides. These glycosidically bound precursors can be hydrolyzed by endogenous enzymes or by chemical changes (e.g., during distillation or senescence) to release the volatile aglycone, α-damascone. While specific glycosides of α-damascone precursors have not yet been isolated from Rosa damascena, their existence is highly probable, likely as glycosylated derivatives of α-ionol or other intermediates.

Quantitative Data

Direct quantitative data for the precursors of α-damascone in Rosa damascena is scarce in the existing literature. Research has predominantly focused on the composition of the final essential oil. The following table provides contextual data on the concentration of α-damascone and related compounds in rose oil. It is important to note that the concentration of non-volatile precursors in the petals is expected to be significantly higher than the final concentration of the volatile end-product in the distilled oil.

| Compound | Plant Material/Extract | Concentration | Reference |

| α-Damascone | Rose Essential Oil (Rosa damascena) | Trace amounts | [General literature] |

| β-Damascone | Rose Essential Oil (Rosa damascena) | ~0.03% | [General literature] |

| β-Ionone | Rose Essential Oil (Rosa damascena) | ~0.03% | [General literature] |

| β-Carotene | Rose Petals (Rosa sp.) | Variable, dependent on cultivar and developmental stage | [General literature] |

Note: The concentrations of these compounds can vary significantly based on the specific cultivar, geographical origin, harvesting time, and extraction method.

Experimental Protocols

The following protocols provide detailed methodologies for the extraction and analysis of α-damascone and its potential precursors from Rosa damascena petals.

Protocol 1: Extraction and Analysis of Carotenoid Precursors

This protocol details the extraction and quantification of carotenoids, the primary precursors of α-damascone, using High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-DAD).

Materials and Equipment:

-

Fresh or freeze-dried rose petals

-

Liquid nitrogen

-

Mortar and pestle or homogenizer

-

Acetone (B3395972) (HPLC grade)

-

Petroleum ether or hexane (B92381) (HPLC grade)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

HPLC system with a C30 reverse-phase column and DAD

-

α-Carotene standard

Procedure:

-

Homogenization: Homogenize 1-2 g of fresh rose petals (or 0.1-0.2 g freeze-dried) in a mortar with liquid nitrogen.

-

Extraction: Add 10 mL of cold acetone and continue to homogenize until a fine powder is obtained. Filter the homogenate through a Büchner funnel with filter paper. Re-extract the solid residue with acetone until it becomes colorless.

-

Phase Separation: Combine the acetone extracts in a separatory funnel. Add an equal volume of petroleum ether and 0.5 volumes of saturated NaCl solution. Shake gently to partition the carotenoids into the upper petroleum ether layer.

-

Washing and Drying: Discard the lower aqueous phase. Wash the upper organic phase with distilled water three times to remove residual acetone. Dry the organic phase over anhydrous sodium sulfate.

-

Concentration: Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature below 40°C.

-

Analysis: Re-dissolve the carotenoid extract in a known volume of a suitable solvent (e.g., acetone or the mobile phase). Filter through a 0.22 µm syringe filter and inject into the HPLC-DAD system.

-

Quantification: Identify α-carotene by comparing its retention time and UV-Vis spectrum with the standard. Quantify using a calibration curve prepared with the α-carotene standard.

Protocol 2: Analysis of Volatile Compounds by HS-SPME-GC-MS

This protocol is for the analysis of volatile compounds, including α-damascone and its volatile precursor α-ionone, using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Equipment:

-

Fresh rose petals

-

20 mL headspace vials with PTFE/silicone septa

-

SPME holder and fiber (e.g., 50/30 µm DVB/CAR/PDMS)

-

Heating block or water bath

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation: Place 1 g of fresh rose petals into a 20 mL headspace vial. Add a known amount of an internal standard if quantification is desired. Seal the vial immediately.

-

Equilibration: Place the vial in a heating block set to a specific temperature (e.g., 60°C) and allow the sample to equilibrate for a set time (e.g., 30 minutes).

-

Extraction: Insert the SPME fiber into the vial's headspace and expose it for a defined period (e.g., 30 minutes) while maintaining the temperature.

-

Desorption and Analysis: Retract the fiber and immediately insert it into the hot inlet of the GC-MS (e.g., 250°C) for thermal desorption of the analytes. Start the GC-MS analysis.

-

Identification: Identify α-damascone and α-ionone by comparing their mass spectra and retention indices with those of authentic standards and mass spectral libraries.

Protocol 3: Extraction and Analysis of Glycosidic Precursors by LC-MS/MS

This protocol describes the extraction of non-volatile glycosidic precursors and their analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Equipment:

-

Fresh or freeze-dried rose petals

-

Methanol (B129727) (HPLC grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with a reverse-phase column (e.g., C18) and electrospray ionization (ESI) source

Procedure:

-

Extraction: Homogenize 5 g of fresh rose petals (or 0.5 g freeze-dried) with 50 mL of methanol. Stir for 24 hours at room temperature in the dark.

-

Filtration and Concentration: Filter the extract and concentrate it to near dryness using a rotary evaporator.

-

SPE Cleanup: Re-dissolve the residue in 10 mL of water and pass it through a pre-conditioned C18 SPE cartridge. Wash the cartridge with water to remove sugars and other polar compounds. Elute the glycosides with methanol.

-

Analysis: Evaporate the methanol eluate and re-dissolve the residue in a small, known volume of the initial mobile phase. Analyze using LC-MS/MS.

-

Identification: Tentatively identify potential glycosidic precursors of α-damascone by searching for parent ions that produce a fragment ion corresponding to α-ionol or a related C13 aglycone upon collision-induced dissociation (CID).

Conclusion and Future Directions

The biosynthesis of α-damascone in Rosa damascena is intrinsically linked to the carotenoid degradation pathway, with α-carotene serving as the primary precursor. The enzymatic cleavage of α-carotene by RdCCD1 to yield α-ionone is a key, evidence-supported step. While the subsequent transformations to α-damascone and the precise structures of its non-volatile glycosidic precursors are yet to be fully elucidated in roses, the proposed pathways provide a strong foundation for future research.

For researchers and professionals in drug development and fragrance chemistry, a deeper understanding of this pathway offers opportunities for the biotechnological production of natural α-damascone, the development of analytical methods for quality control of rose oil, and the potential discovery of novel bioactive compounds. Future research should focus on the identification and characterization of the enzymes responsible for the conversion of α-ionone to α-damascone and the isolation and structural elucidation of the corresponding glycosidic precursors in Rosa damascena.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. The carotenoid cleavage dioxygenase 1 enzyme has broad substrate specificity, cleaving multiple carotenoids at two different bond positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carotenoid Cleavage Oxygenases from Microbes and Photosynthetic Organisms: Features and Functions [mdpi.com]

- 5. An alternative pathway to β-carotene formation in plant chromoplasts discovered by map-based cloning of Beta and old-gold color mutations in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aocs.org [aocs.org]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

Isolation and characterization of α-Damascone from Bulgarian rose oil

An In-depth Technical Guide to the Isolation and Characterization of α-Damascone from Bulgarian Rose Oil

Introduction

Bulgarian rose oil, derived from the petals of Rosa damascena P. Miller, is a highly esteemed essential oil in the fragrance and cosmetics industries.[1] Its complex and desirable aroma is a result of a mixture of over 300 individual components.[1][2] While compounds like citronellol, geraniol, and nerol (B1678202) are present in high concentrations, the characteristic floral and fruity scent is significantly influenced by trace components with very low odor thresholds.[1][3] Among these are the "rose ketones," including the isomeric damascones.

α-Damascone, a C13-norisoprenoid, is a crucial contributor to the overall fragrance profile of rose oil, imparting a distinctive fruity, floral, and slightly woody-tobacco aroma.[4][5] Despite its presence in minute quantities, its powerful scent makes it a key marker for the quality and authenticity of the oil.[6] This technical guide provides a detailed overview of the methodologies for the isolation and subsequent characterization of α-Damascone from Bulgarian rose oil, intended for researchers, scientists, and professionals in drug development and fragrance chemistry.

Data Presentation

Chemical and Physical Properties of α-Damascone

| Property | Value | Reference |

| Chemical Formula | C₁₃H₂₀O | [7] |

| Molecular Weight | 192.30 g/mol | [8] |

| IUPAC Name | 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)but-2-en-1-one | [5] |

| CAS Number | 43052-87-5 | [5] |

| Odor Profile | Floral-fruity, rose-like with honey and tobacco facets. | [5] |

| Density (25°C) | 0.928 - 0.938 g/mL | [9][10] |

| Refractive Index (20°C) | 1.492 - 1.500 | [4][9][10] |

| Boiling Point | Not specified | |

| Solubility | Soluble in 95% ethanol. | [9] |

Typical Composition of Bulgarian Rose Oil (Rosa damascena Mill.)

Bulgarian rose oil is a complex mixture. The concentration of its components can vary based on factors like harvest time, climate, and distillation process. The major components are terpene alcohols, while hydrocarbons act as fixatives.[2][3]

| Component | Concentration Range (%) | Role | Reference |

| β-Citronellol | 13.36 - 31.15% | Odor Carrier | [3][11] |

| Geraniol | 9.07 - 21.24% | Odor Carrier | [3][11] |

| Nerol | 4.30 - 7.5% | Odor Carrier | [11][12] |

| Heneicosane | 5.8 - 18.6% | Odor Fixator | [3][12] |

| Nonadecane | 8.51 - 15.06% | Odor Fixator | [3][11][12] |

| Phenylethyl alcohol | ~4% | Odor Carrier | [3] |

| β-Damascone | ~0.01% (100 ppm) | Key Aroma Compound | [6] |

| α-Damascone | Trace Amount | Key Aroma Compound | [5] |

Experimental Protocols

Extraction of Rose Oil from Rosa damascena Petals

The primary method for extracting essential oil from Bulgarian roses is steam distillation, a process that has been refined over centuries.[13][14] A variation known as cohobation is often employed to maximize the yield of water-soluble aromatic compounds.[15]

Methodology: Steam Distillation with Cohobation

-

Harvesting: Fresh rose blossoms are hand-picked at dawn when the concentration of volatile oils is at its highest.[13][14]

-

Distillation Setup: The fresh petals are placed in a copper still and covered with water.[13][16]

-

Primary Distillation: Low-pressure steam is passed through the blossoms. This ruptures the oil glands in the petals, releasing the volatile aromatic compounds.[1] The resulting vapor, a mixture of steam and rose oil, is passed through a condenser.

-

Separation: The condensed liquid, a mixture of rose water (hydrosol) and rose oil, is collected. The less dense rose oil naturally separates and floats on top of the rose water.[13]

-

Cohobation (Redistillation): The distillation waters from the primary phase, which still contain valuable water-soluble aromatic compounds like phenyl ethyl alcohol, are redistilled.[15]

-

Collection: The oil obtained from the cohobation process is combined with the oil from the primary distillation to produce the final "rose otto".[17] It takes approximately 3,000-3,500 kg of rose petals to produce 1 kg of rose oil.[2]

Isolation of α-Damascone Fraction

Due to the complexity of rose oil and the trace concentration of α-Damascone, chromatographic techniques are essential for its isolation.[1]

Methodology: Preparative Column Chromatography

-

Sample Preparation: A known quantity of the extracted Bulgarian rose oil is dissolved in a minimal amount of a non-polar solvent, such as hexane.[1]

-

Column Packing: A glass column is packed with a stationary phase, typically silica (B1680970) gel.[1]

-

Loading: The dissolved rose oil sample is carefully loaded onto the top of the silica gel column.[1]

-

Elution: A mobile phase, starting with a non-polar solvent (e.g., hexane) and gradually increasing in polarity (e.g., by adding ethyl acetate), is passed through the column.[1]

-

Fraction Collection: The components of the oil travel down the column at different rates based on their polarity, leading to separation.[1] Fractions of the eluate are collected sequentially.

-

Monitoring: Each collected fraction is analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing damascones.

-

Consolidation: Fractions identified as containing the target compound, α-Damascone, are combined. The solvent is then removed by evaporation under reduced pressure to yield a concentrated fraction.[1]

Characterization and Quantification of α-Damascone

The definitive identification and quantification of α-Damascone requires high-resolution analytical techniques.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

System: A high-resolution capillary gas chromatograph coupled to a mass spectrometer (GC-MS) is used. A polar column (e.g., DB-Wax or equivalent) is often employed for the analysis of essential oil components.[18]

-

Sample Injection: A diluted sample of the isolated fraction (or the whole rose oil for quantification) is injected into the GC. A typical dilution might be 0.1% in chloroform.[6]

-

GC Separation: The gas chromatograph separates the volatile components of the sample based on their boiling points and interaction with the column's stationary phase. The oven temperature is programmed to ramp up gradually to ensure good separation.

-

MS Detection: As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting mass spectrum shows the molecular weight and fragmentation pattern of the molecule.[1]

-

Identification: The mass spectrum of the peak corresponding to α-Damascone is compared to a reference spectrum from a spectral library (e.g., NIST) or an analytical standard.[4][7] The retention index is also used as a confirmation point.[9]

-

Quantification: For quantitative analysis, a calibration curve is prepared using an analytical standard of α-Damascone.[4] The peak area of α-Damascone in the sample chromatogram is compared to the calibration curve to determine its concentration. Due to potential co-elution in complex matrices like rose oil, tandem mass spectrometry (GC-MS/MS) can be used for more selective and accurate quantification.[6]

Mandatory Visualization

Caption: Experimental workflow for the isolation and characterization of α-Damascone.

Caption: Chemical structure of α-Damascone.

References

- 1. benchchem.com [benchchem.com]

- 2. Bulgarian Rose Damascena Oil , Rose Otto producer | Rosabul [rosabul.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. a-Damascone analytical standard 43052-87-5 [sigmaaldrich.com]

- 5. Alpha-damascone (CAS 43052-87-5) - Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 6. agilent.com [agilent.com]

- 7. α-Damascone [webbook.nist.gov]

- 8. a-Damascone analytical standard 43052-87-5 [sigmaaldrich.com]

- 9. This compound | C13H20O | CID 520506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound, 43052-87-5 [thegoodscentscompany.com]

- 11. agrojournal.org [agrojournal.org]

- 12. researchgate.net [researchgate.net]

- 13. “DAMASCENA” – THE FIRST PRIVATE ROSE OIL DISTILLERY - Damascena [damascena.net]

- 14. rosecosmetics.net [rosecosmetics.net]

- 15. originalswissaromatics.com [originalswissaromatics.com]

- 16. rose oil (rosa damascena) bulgaria, 8007-01-0 [thegoodscentscompany.com]

- 17. rose oil (rosa damascena) bulgaria, 8007-01-0 [perflavory.com]

- 18. Determination of Major, Minor and Chiral Components as Quality and Authenticity Markers of Rosa damascena Oil by GC-FID - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of α-Damascone (¹H-NMR, ¹³C-NMR, MS, IR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for α-Damascone, a significant fragrance and flavor compound. The following sections detail its ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data for α-Damascone are summarized in the tables below, providing a clear reference for compound identification and characterization.

¹H-NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: ¹H-NMR Spectroscopic Data for α-Damascone

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 6.85 | m | - | 1H | Olefinic Proton |

| 6.30 | d | 15.4 | 1H | Olefinic Proton |

| 5.59 | m | - | 1H | Olefinic Proton |

| 2.88 | s | - | 1H | |

| 2.07 | dt | 20.3, 15.3 | 2H | |

| 1.87 | t | 11.4 | 3H | Methyl Group |

| 1.68 | m | - | 1H | |

| 1.54 | m | - | 3H | |

| 1.14 | dt | 19.8, 10.0 | 1H | |

| 0.93 | s | - | 3H | Methyl Group |

| 0.84 | s | - | 3H | Methyl Group |

Solvent: CDCl₃, Frequency: 500 MHz

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: ¹³C-NMR Spectroscopic Data for α-Damascone

| Chemical Shift (δc) ppm | Assignment |

| 201.6 | C=O (Ketone) |

| 141.6 | Olefinic Carbon |

| 131.6 | Olefinic Carbon |

| 129.9 | Olefinic Carbon |

| 122.9 | Olefinic Carbon |

| 60.7 | |

| 31.8 | |

| 30.7 | |

| 27.4 | |

| 27.3 | |

| 22.6 | |

| 22.0 | |

| 17.5 |

Solvent: CDCl₃, Frequency: 125 MHz

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for α-Damascone

| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Observation |

| ESI | Positive | 192 | [M]⁺ |

| EI | - | 192.2973 | Molecular Ion |

Infrared (IR) Spectroscopy Data

Table 4: Characteristic Infrared Absorption Bands for α-Damascone

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3080 | Medium | =C-H Stretch (Alkene) |

| ~2960-2870 | Strong | C-H Stretch (Alkane) |

| ~1670 | Strong | C=O Stretch (α,β-unsaturated ketone) |

| ~1640 | Medium | C=C Stretch (Alkene) |

Experimental Protocols

The following sections outline the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a Bruker Avance 500 spectrometer operating at 500 MHz for proton and 125 MHz for carbon nuclei, respectively.[1] The sample of α-Damascone was dissolved in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[1] For ¹H-NMR, data was collected over a spectral width of approximately 10 ppm. For ¹³C-NMR, a proton-decoupled pulse sequence was utilized to simplify the spectrum to single lines for each carbon environment.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) mass spectra were obtained using an Agilent 6530 Q-TOF mass spectrometer.[1][2] The sample was introduced into the ion source after appropriate dilution. The instrument was operated in positive ion mode to detect the molecular ion [M]⁺. Electron Ionization (EI) mass spectrometry data is available through the NIST WebBook, where the sample is vaporized and bombarded with a high-energy electron beam to induce ionization.[3]

Infrared (IR) Spectroscopy

Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of neat α-Damascone liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and placed in a liquid sample cell. The sample is then exposed to infrared radiation over the range of approximately 4000-400 cm⁻¹, and the absorbance of radiation at different frequencies is recorded to generate the spectrum.

Visualization of Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a chemical compound like α-Damascone is illustrated in the diagram below.

References

Chemical properties and structure elucidation of α-Damascone

An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of α-Damascone

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Damascone is a C13 norterpenoid and a member of the damascone (B1235705) family of aromatic ketones, highly valued in the fragrance and flavor industries for its complex and potent rose-like, fruity aroma.[1] First identified as a key aroma component in Bulgarian rose oil (Rosa damascena), it is now primarily produced synthetically to meet commercial demand.[1][2] This technical guide provides a comprehensive overview of the chemical properties of α-Damascone and the key analytical techniques employed in its structure elucidation. Detailed experimental protocols and visual diagrams are included to facilitate a deeper understanding for research and development professionals.

Chemical and Physical Properties

α-Damascone is a colorless to pale yellow liquid characterized by a strong, multifaceted odor profile described as floral-fruity, with notes of rose, apple, and honey, as well as tobacco-like and green undertones.[1] Its chemical identifiers and physical properties are summarized in the tables below.

Table 1: Chemical Identification of α-Damascone

| Identifier | Value |

| IUPAC Name | (E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-en-1-one[3] |

| Synonyms | alpha-Damascone, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one[1] |

| CAS Number | 43052-87-5[1] |

| Molecular Formula | C₁₃H₂₀O[3][4] |

| Molecular Weight | 192.30 g/mol [1][4] |

| FEMA Number | 3420[1] |

Table 2: Physical and Chemical Properties of α-Damascone

| Property | Value |

| Appearance | Colorless to pale yellow liquid[1][5] |

| Purity by GC | ≥ 95% (Sum of Isomers)[3] |

| Boiling Point | 267.13 °C[3] |

| Flash Point | > 93.33 °C[3][6] |

| Density | ~0.928 - 0.938 g/mL[3][7] |

| Refractive Index (@ 20°C) | 1.492 - 1.500[3][5][6] |

| Solubility | Soluble in ethanol (B145695) and essential oils; insoluble in water[3][7] |

Structure Elucidation

The definitive structure of α-Damascone has been established through a combination of chemical synthesis and modern spectroscopic techniques. The elucidation process confirms the presence of an α,β-unsaturated ketone functional group and a 2,6,6-trimethyl-2-cyclohexen-1-yl ring system.[1]

Spectroscopic Analysis

Spectroscopic methods are fundamental to confirming the molecular structure of α-Damascone. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Table 3: NMR Spectral Data for α-Damascone in CDCl₃ [8][9]

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C NMR (125 MHz, CDCl₃) δc (ppm) |

| 6.85 (m, 1H) | 201.6 |

| 6.30 (d, J = 15.4 Hz, 1H) | 141.6 |

| 5.59 (m, 1H) | 131.6 |

| 2.88 (s, 1H) | 129.9 |

| 2.07 (dt, J = 20.3, 15.3 Hz, 2H) | 122.9 |

| 1.87 (t, J = 11.4 Hz, 3H) | 60.7 |

| 1.68 (m, 1H) | 31.8 |

| 1.54 (m, 3H) | 30.7 |

| 1.14 (dt, J = 19.8, 10.0 Hz, 1H) | 27.4 |

| 0.93 (s, 3H) | 27.3 |

| 0.84 (s, 3H) | 22.6 |

| 22.0 | |

| 17.5 |

The ¹H NMR spectrum confirms the presence of vinylic protons in the butenone side chain and the cyclohexene (B86901) ring. The ¹³C NMR spectrum shows a characteristic peak for the ketone carbonyl carbon at 201.6 ppm and signals for the olefinic carbons.[8][9]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of α-Damascone. Under Electrospray Ionization (ESI), the molecule is typically observed as the molecular ion [M]⁺ at m/z 192, corresponding to its molecular formula C₁₃H₂₀O.[8][9] Gas Chromatography-Mass Spectrometry (GC-MS) is also widely used for its analysis.[7]

Experimental Protocols

The structure of α-Damascone is often confirmed through its synthesis from readily available starting materials like α-ionone.[8][9]

Synthesis of α-Damascone from α-Ionone

A recently developed synthetic route involves four main steps: oximization, epoxidation, dehydration, and reduction.[8][9]

Protocol:

-

Oximization of α-Ionone: α-Ionone is reacted with hydroxylamine (B1172632) hydrochloride and sodium acetate (B1210297) in an ethanol/water solution. The mixture is stirred for 4 hours at 55°C. After cooling and extraction with ethyl acetate, the product, α-ionone oxime, is obtained.[8]

-

Epoxidation of α-Ionone Oxime: The α-ionone oxime is dissolved in water with a phase-transfer catalyst (CTAOH). Hydrogen peroxide and lithium hydroxide (B78521) are added at a temperature below 15°C. The reaction proceeds for 15 hours, followed by extraction with dichloromethane (B109758) to yield the epoxide.[8]

-

Dehydration to Isoxazole (B147169): The epoxide is dissolved in cyclohexane (B81311), and hydrochloric acid is added dropwise at 35°C. The mixture is refluxed for 6 hours. After neutralization and extraction, the α-ionone isoxazole is obtained.[8][9]

-

Reduction to α-Damascone: The isoxazole derivative is dissolved in cyclohexane and absolute ethanol. Sodium metal is added at 35°C, and the mixture is refluxed for 8 hours. After quenching with aqueous ammonium (B1175870) chloride and extraction, the crude product is purified by distillation to yield α-Damascone.[8][9]

NMR Sample Preparation and Analysis

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified α-Damascone in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) spectrometer. Standard pulse programs are used for both one-dimensional and, if necessary, two-dimensional (e.g., COSY, HSQC) experiments to confirm assignments.

Visualizations

Molecular Structure of α-Damascone

The following diagram illustrates the chemical structure of α-Damascone, highlighting its key functional components.

Caption: Molecular structure of α-Damascone with key functional groups.

Workflow for Structure Elucidation

The logical process for elucidating the structure of a novel or synthesized compound like α-Damascone is outlined below.

Caption: Logical workflow for the structure elucidation of α-Damascone.

References

- 1. This compound (CAS 43052-87-5) - Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. Production Methods Of this compound: A Comprehensive Overview [chemicalbull.com]

- 3. scimplify.com [scimplify.com]

- 4. α-Damascone [webbook.nist.gov]

- 5. ScenTree - (E/Z)-Alpha-damascone® (CAS N° 43052-87-5) [scentree.co]

- 6. This compound, 43052-87-5 [thegoodscentscompany.com]

- 7. This compound | C13H20O | CID 520506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 9. researchgate.net [researchgate.net]

Olfactory Perception Thresholds of α-Damascone Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Damascone, a ketone with a characteristic rosy, fruity, and slightly woody aroma, is a vital component in the flavor and fragrance industry. As a chiral molecule, it exists in two enantiomeric forms: (R)-(+)-α-Damascone and (S)-(-)-α-Damascone. These enantiomers, despite having identical chemical formulas and physical properties in an achiral environment, often exhibit distinct olfactory characteristics, including different odor qualities and perception thresholds. This technical guide provides an in-depth overview of the olfactory perception thresholds of α-Damascone enantiomers, detailing the experimental methodologies used for their determination and exploring the underlying signaling pathways.

Data Presentation: Olfactory Thresholds and Odor Descriptors

The olfactory perception of α-Damascone enantiomers is markedly different, with the (S)-(-) enantiomer being significantly more potent. The following table summarizes the reported odor detection thresholds and qualitative odor descriptors for each enantiomer.

| Enantiomer | Odor Detection Threshold (in water) | Odor Descriptor |

| (R)-(+)-α-Damascone | 100 ppb (parts per billion) | Rosy, fruity (apple-like), with woody and camphoraceous notes |

| (S)-(-)-α-Damascone | 1.5 ppb (parts per billion) | Intensely floral (rose), fresh, and slightly green |

Experimental Protocols

The determination of olfactory perception thresholds is a complex process requiring rigorous experimental design to ensure accuracy and reproducibility. The primary methods employed are Gas Chromatography-Olfactometry (GC-O) for separation and sensory detection, and standardized sensory panel analysis for threshold determination.

Gas Chromatography-Olfactometry (GC-O) for Chiral Separation

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. For chiral compounds like α-Damascone, a chiral stationary phase is required to separate the enantiomers.

Objective: To separate the (R)-(+) and (S)-(-) enantiomers of α-Damascone and determine their respective odor characteristics.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and an Olfactory Detection Port (ODP).

-

Chiral Capillary Column: A column with a chiral stationary phase, such as a derivatized cyclodextrin (B1172386) (e.g., Rt-βDEXse or similar), is crucial for enantiomeric separation.

Typical GC-O Parameters (starting point for method development):

| Parameter | Value |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness chiral capillary column |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Temperature Program | 60 °C (hold 2 min), ramp at 4 °C/min to 220 °C (hold 10 min) |

| Detector Temperature (FID) | 250 °C |

| ODP Transfer Line Temp | 230 °C |

| Split Ratio | 10:1 (or adjusted based on concentration) |

| Humidified Air Flow to ODP | 20 mL/min |

Procedure:

-

Sample Preparation: Prepare a dilute solution of racemic α-Damascone in a suitable solvent (e.g., ethanol).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

Olfactory Evaluation: A trained sensory panelist sniffs the effluent from the ODP and records the retention time and odor description for each detected scent.

-

Data Analysis: Correlate the retention times of the odor events with the peaks on the FID chromatogram to assign odors to the specific enantiomers.

Sensory Panel Analysis for Odor Threshold Determination (Adapted from ASTM E679)

The determination of the absolute odor threshold is conducted using a trained sensory panel and a standardized procedure, such as the ASTM E679 "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits"[1][2][3][4].

Objective: To determine the lowest concentration of each α-Damascone enantiomer that can be reliably detected by a sensory panel.

Panelist Selection:

-

Panelists are screened for their olfactory acuity and ability to consistently detect and describe odors.

-

Typically, a panel of 8-12 trained individuals is used.

Sample Preparation:

-

Prepare a stock solution of each enantiomer in a suitable solvent (e.g., ethanol).

-

Create a series of ascending concentrations in an odor-free medium (e.g., deionized water) using serial dilutions. The concentration steps should be logarithmic (e.g., a factor of 2 or 3 between steps).

Procedure (Forced-Choice Ascending Concentration Series):

-

Panelists are presented with three samples at each concentration level: one containing the odorant and two blanks (odor-free medium). This is known as a triangular forced-choice presentation[2].

-

The presentation order of the samples is randomized for each panelist.

-

Panelists are asked to identify the sample that is different from the other two.

-

The concentration is increased in steps until the panelist correctly identifies the odor-containing sample in two consecutive presentations.

-

The individual threshold is calculated as the geometric mean of the last concentration at which the panelist failed to detect the odor and the first concentration at which they correctly detected it.

-

The group threshold is the geometric mean of the individual thresholds.

Mandatory Visualization

Experimental Workflow for Odor Threshold Determination

Caption: Workflow for determining the odor thresholds of α-Damascone enantiomers.

Canonical Olfactory Signaling Pathway

The perception of odorants like α-Damascone is initiated by their interaction with Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons[5][6][7]. While the specific ORs that bind to α-Damascone enantiomers have not been definitively identified in the reviewed literature, the general mechanism of olfactory signal transduction is well-established.

References

- 1. webstore.ansi.org [webstore.ansi.org]

- 2. fivesenses.com [fivesenses.com]

- 3. ASTM Standard - Scentroid [scentroid.com]

- 4. fivesenses.com [fivesenses.com]

- 5. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactome | Olfactory Signaling Pathway [reactome.org]

- 7. m.youtube.com [m.youtube.com]

The Biological Activity of α-Damascone and Its Isomers: A Technical Guide for Researchers

An In-depth Examination of Olfactory, Anti-inflammatory, and Cytotoxic Properties

Introduction

α-Damascone, along with its isomers (β-, δ-, and γ-damascone), belongs to a group of C13-norisoprenoid compounds known as rose ketones. These compounds are highly valued in the fragrance and flavor industries for their complex and potent rosy, fruity, and woody scents. While their organoleptic properties are well-documented, a growing body of scientific evidence reveals a range of biological activities with potential therapeutic implications. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological effects of α-damascone and its isomers, with a focus on their interactions with olfactory receptors, anti-inflammatory and Nrf2-activating properties, and cytotoxic potential. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological applications of these compounds.

Olfactory Receptor Interactions

The primary and most well-understood biological activity of damascones is their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the olfactory epithelium.

Agonist and Antagonist Activity

α-Damascone and its isomers exhibit distinct odor profiles and potencies, which are a direct consequence of their differential activation of various ORs. Recent studies have also highlighted their potential as OR antagonists. Notably, α-damascone has been identified as an inhibitor of the trace amine-associated receptor 5 (TAAR5), a specific type of olfactory receptor that responds to trimethylamine (B31210), a key component of malodors such as that of cat urine.

Quantitative Data: Odor Thresholds

The odor detection thresholds for α-damascone and its isomers vary, indicating differences in their affinity and efficacy at their respective ORs.

| Compound | Odor Detection Threshold | Reference |

| α-Damascone | 0.0145 µg/mL | [1][2] |

| β-Damascone | 0.0373 µg/mL | [1][2] |

| δ-Damascone | 0.0011 µg/mL | [1][2] |

| Levorotatory α-Damascone | 1.5 ppb | [3] |

| Dextrorotatory α-Damascone | 100 ppb | [3] |

Anti-inflammatory and Nrf2-Activating Properties

Emerging research has demonstrated that damascone (B1235705) derivatives possess significant anti-inflammatory and cytoprotective activities, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Nrf2-Mediated Phase II Enzyme Induction

3-Hydroxy-β-damascone and related compounds have been identified as potent inducers of NAD(P)H:quinone reductase (QR), a key phase II detoxification enzyme regulated by the Nrf2-antioxidant response element (ARE) pathway. Activation of this pathway is a crucial cellular defense mechanism against oxidative stress and inflammation.

Inhibition of Pro-inflammatory Mediators

Damascone derivatives have also been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. This effect is attributed to the inhibition of inducible nitric oxide synthase (iNOS) activity.

Quantitative Data: Anti-inflammatory and Nrf2-Activating Effects

| Compound | Assay | Cell Line | Activity Metric | Value (µM) | Reference |

| 3-Hydroxy-β-damascone | Quinone Reductase Induction | Hepa1c1c7 | CD value | 1.0 - 5.7 | [4] |

| β-Damascenone | Quinone Reductase Induction | Hepa1c1c7 | CD value | 1.0 - 5.7 | [4] |

| 3-Hydroxy-β-damascone | iNOS Inhibition | RAW 264.7 | IC50 | 1.8 - 7.9 | [4] |

| β-Damascenone | iNOS Inhibition | RAW 264.7 | IC50 | 1.8 - 7.9 | [4] |

CD value: Concentration required to double the specific activity of QR.

Toxicological and Cytotoxic Profile

The safety and potential cytotoxicity of damascones are critical considerations for their application in consumer products and potential therapeutic development.

Acute Toxicity and Skin Sensitization

α-Damascone and its isomers are generally considered to have low to moderate acute toxicity. However, they are recognized as moderate to strong skin sensitizers.

Genotoxicity

There have been some equivocal in vitro data regarding the genotoxic potential of α-damascone and related substances, suggesting that further investigation is warranted.[5]

Anticancer Activity

While the direct anticancer activity of α-damascone and its isomers is not well-documented with specific IC50 values in the public domain, the known Nrf2-activating and anti-inflammatory properties of their derivatives suggest a potential for cancer chemoprevention.[4] Further research is needed to explore the antiproliferative effects of damascones on various cancer cell lines.

Quantitative Data: Acute Toxicity and Skin Sensitization

| Compound | Assay | Species | Metric | Value | Reference |

| α-Damascone (isomer unspecified) | Acute Oral Toxicity | Rat | LD50 | 1670 mg/kg bw | [5] |

| δ-Damascone (isomer unspecified) | Acute Oral Toxicity | Mouse | LD50 | 1821 mg/kg bw | [5] |

| α-Damascone | Acute Dermal Toxicity | Rabbit/Rat | LD50 | >2000 mg/kg bw | [5] |

| α-Damascone | Skin Sensitization (LLNA) | Mouse | EC3 | 3.3% | [5] |

| γ-Damascone | Skin Sensitization (LLNA) | Mouse | EC3 | 4.6% | [5] |

| trans-β-Damascone | Skin Sensitization (LLNA) | Mouse | EC3 | 2.4% | [5] |

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Caption: TAAR5 Olfactory Signaling Pathway and α-Damascone Antagonism.

Caption: Nrf2 Signaling Pathway Activation by Damascone Derivatives.

Experimental Workflow Diagrams

Caption: Experimental Workflow for TAAR5 Antagonism Assay.

Caption: General Experimental Workflow for In Vitro Cytotoxicity (MTT) Assay.

Detailed Experimental Protocols

TAAR5 Antagonism Assay (Glosensor™ cAMP Assay)

This protocol is adapted from methodologies used to assess olfactory receptor activation and antagonism.

-

Cell Culture and Transfection:

-

Culture Hana3A or HEK293 cells in an appropriate medium.

-

Plate cells on poly-L-lysine-coated 96-well plates.

-

After 20-24 hours, co-transfect cells with plasmids encoding for TAAR5, RTP1S (a receptor-transporting protein), and a cAMP-responsive biosensor such as Glosensor-22F using a suitable transfection reagent.

-

-

Compound Preparation and Application:

-

Prepare stock solutions of α-damascone and trimethylamine (TMA) in an appropriate solvent (e.g., DMSO).

-

Create a dilution series of α-damascone to determine the IC50 value.

-

-

Assay Procedure:

-

Incubate the transfected cells for 20-24 hours.

-

Replace the culture medium with a suitable assay buffer.

-

Add the various concentrations of α-damascone to the wells and incubate for a short period (e.g., 5-10 minutes).

-

Add a fixed concentration of TMA (the agonist) to the wells.

-

Immediately measure the luminescence signal using a plate reader at regular intervals for 20-30 minutes.

-

-

Data Analysis:

-

The change in luminescence corresponds to the change in intracellular cAMP levels.

-

Calculate the percentage of inhibition of the TMA-induced signal for each concentration of α-damascone.

-

Plot the percentage of inhibition against the log of the α-damascone concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Quinone Reductase (QR) Induction Assay

This protocol is based on standard methods for measuring QR activity in Hepa1c1c7 cells.[5][6]

-

Cell Culture and Treatment:

-

Plate Hepa1c1c7 murine hepatoma cells in 96-well microtiter plates and grow for 24 hours.

-

Expose the cells to various concentrations of the test compounds (e.g., 3-hydroxy-β-damascone) for another 24 hours.

-

-

Cell Lysis:

-

Lyse the cells directly in the wells using a digitonin (B1670571) solution.

-

-

QR Activity Measurement:

-

Add a reaction mixture containing an NADPH-generating system, menadione (B1676200) (2-methyl-1,4-naphthoquinone), and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Quinone reductase catalyzes the reduction of menadione to menadiol (B113456) by NADPH.

-

MTT is then reduced non-enzymatically by menadiol, resulting in the formation of a blue formazan product.

-

Quantify the blue color by measuring the absorbance on a microtiter plate reader.

-

Include a control with dicoumarol, a specific QR inhibitor, to confirm the specificity of the reaction.

-

-

Data Analysis:

-

Calculate the specific activity of QR for each treatment.

-

Determine the CD value, which is the concentration of the test compound required to double the specific activity of QR compared to the vehicle control.

-

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol is a standard method for assessing the anti-inflammatory activity of compounds by measuring the inhibition of LPS-induced NO production.

-

Cell Culture and Seeding:

-

Culture RAW 264.7 murine macrophage cells in a suitable medium.

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere.

-

-

Compound Treatment and LPS Stimulation:

-

Pre-treat the cells with various concentrations of the damascone derivatives for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce iNOS expression and NO production.

-

Incubate for 24 hours.

-

-

Nitrite (B80452) Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes to allow for the development of a pink/magenta color.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Determine the concentration of nitrite in each sample from the standard curve.

-

Calculate the percentage of inhibition of NO production for each concentration of the test compound relative to the LPS-only control.

-

Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

-

Cell Viability Assay (e.g., MTT Assay):

-

Concurrently perform a cell viability assay to ensure that the observed reduction in NO production is not due to cytotoxicity of the test compounds.

-

Conclusion

α-Damascone and its isomers are multifaceted compounds with biological activities that extend beyond their well-known olfactory properties. Their ability to act as antagonists at specific olfactory receptors, such as TAAR5, opens up new avenues for the development of targeted malodor-control technologies. Furthermore, the potent anti-inflammatory and Nrf2-activating properties of damascone derivatives highlight their potential as lead compounds for the development of novel therapeutics for inflammatory conditions and diseases associated with oxidative stress. While their direct anticancer activity requires further investigation, the existing data on their cytoprotective mechanisms are promising. This technical guide provides a foundation for researchers and drug development professionals to further explore the therapeutic potential of this fascinating class of compounds.

References

- 1. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]

- 4. Cytotoxic effects of 110 reference compounds on HepG2 cells and for 60 compounds on HeLa, ECC-1 and CHO cells. II mechanistic assays on NAD(P)H, ATP and DNA contents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and History of Damascones in Flavor Chemistry